molecular formula C5H7NO3S2 B136623 5-Methoxythiophene-2-sulfonamide CAS No. 140646-38-4

5-Methoxythiophene-2-sulfonamide

Cat. No. B136623
M. Wt: 193.2 g/mol
InChI Key: CXLPLLMEAMSLTA-UHFFFAOYSA-N
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Description

5-Methoxythiophene-2-sulfonamide is a chemical compound that is part of the thiophene sulfonamide derivatives. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and enzyme inhibition properties. The methoxy group attached to the thiophene ring may influence the electronic properties and reactivity of the molecule, potentially enhancing its biological activity.

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives can be achieved through various methods. For instance, a Suzuki cross-coupling reaction has been utilized to synthesize 5-aryl-thiophenes bearing a sulfonamide moiety, which involves the reaction of aryl boronic acids with 5-bromothiophene-2-sulfonamide under suitable conditions . Another approach includes the electrochemical synthesis of sulfonamide derivatives through anodic oxidation of aniline derivatives in the presence of arylsulfinic acids . These methods demonstrate the versatility in synthesizing thiophene sulfonamide derivatives, including 5-methoxythiophene-2-sulfonamide.

Molecular Structure Analysis

The molecular structure of thiophene sulfonamide derivatives is characterized by the presence of a thiophene ring, a sulfonamide group, and various substituents that can influence the compound's properties. The presence of a methoxy group, as in 5-methoxythiophene-2-sulfonamide, can affect the electron density on the thiophene ring, potentially altering its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Thiophene sulfonamide derivatives can participate in various chemical reactions. The sulfonamide group can act as a nucleophile or an electrophile in different chemical environments, allowing for the formation of diverse compounds. For example, the reaction of quinazolinone derivatives with chlorosulfonic acid followed by amidation with ammonia gas can lead to the formation of complex sulfonamide structures . Additionally, the presence of a methoxy group can influence the reactivity of the thiophene ring in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methoxythiophene-2-sulfonamide are influenced by its molecular structure. The electron-donating methoxy group can increase the electron density on the thiophene ring, which may affect its acidity, basicity, and overall reactivity. The sulfonamide group contributes to the compound's solubility in water and its potential to form hydrogen bonds, which is important for its biological activity . The synthesis methods and the substituents present in the molecule can also affect its melting point, boiling point, and stability.

Scientific Research Applications

Overview of Sulfonamides in Research

Sulfonamides, including compounds like 5-Methoxythiophene-2-sulfonamide, play a pivotal role in various scientific research areas due to their diverse biological activities. These compounds are integral to the development of drugs with antimicrobial, anticancer, anti-inflammatory, and diuretic properties. Their broad applicability stems from the sulfonamide moiety's ability to interact with different biological targets, leading to various therapeutic effects.

Therapeutic Applications and Drug Development

Sulfonamides have been extensively investigated for their therapeutic potential, leading to the development of various drugs. Their applications range from antimicrobial agents to treatments for chronic conditions like glaucoma and cancer. The versatility of the sulfonamide group allows for the synthesis of numerous derivatives, each with unique pharmacological profiles. This adaptability makes sulfonamides valuable in drug discovery and development processes.

  • Antimicrobial and Antitumor Activities: Sulfonamides exhibit significant antimicrobial and antitumor activities. Their ability to inhibit enzymes like carbonic anhydrase makes them effective against a range of bacterial infections and tumor growth. These properties are harnessed in the development of drugs for treating infections and cancer (Carta, Scozzafava, & Supuran, 2012; Azevedo-Barbosa et al., 2020).

  • Carbonic Anhydrase Inhibitors for Glaucoma: The inhibition of carbonic anhydrase by sulfonamides is a cornerstone in the treatment of glaucoma, a leading cause of blindness. Sulfonamide-based inhibitors reduce intraocular pressure, offering a therapeutic strategy for managing this condition (Masini, Carta, Scozzafava, & Supuran, 2013).

Environmental and Analytical Chemistry Applications

Sulfonamides' environmental impact and their analytical detection also constitute significant research areas. These compounds, due to their widespread use, are present in various environmental matrices, necessitating the development of sensitive and selective analytical methods for their detection and quantification.

  • Environmental Presence and Impact: The widespread use of sulfonamides in medicine and agriculture has led to their presence in the environment, raising concerns about antimicrobial resistance and ecosystem health. Research focuses on understanding their environmental fate, biodegradation, and potential impacts on human and animal health (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

  • Analytical Methods for Sulfonamides: Capillary electrophoresis and other advanced analytical techniques have been developed to detect and quantify sulfonamides in various samples, including pharmaceuticals, food products, and environmental samples. These methods are crucial for ensuring compliance with regulatory standards and assessing environmental contamination (Hoff & Kist, 2009).

properties

IUPAC Name

5-methoxythiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3S2/c1-9-4-2-3-5(10-4)11(6,7)8/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLPLLMEAMSLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxythiophene-2-sulfonamide

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